

# Spectroscopic Profile of 2,4,5-Trifluorophenylacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *2,4,5-Trifluorophenylacetic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4,5-Trifluorophenylacetic acid**, a key intermediate in the synthesis of various pharmacologically active compounds. While specific, publicly available experimental spectra for **2,4,5-Trifluorophenylacetic acid** are not readily found, this document outlines the expected spectroscopic characteristics based on the known properties of its functional groups and related chemical structures. It also details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **2,4,5-Trifluorophenylacetic acid** based on established principles of spectroscopy and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show two main signals: one for the methylene (-CH<sub>2</sub>-) protons and another for the two aromatic protons. The carboxylic acid proton is often a broad singlet and may exchange with deuterium-containing solvents.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10-13	Broad Singlet	1H	-COOH
~7.0-7.5	Multiplet	2H	Ar-H
~3.7	Singlet	2H	-CH <sub>2</sub> -COOH

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will show complex splitting patterns due to coupling with fluorine.

Chemical Shift ( $\delta$ ) ppm	Assignment
~170-175	C=O
~140-160 (multiplets)	C-F
~115-130 (multiplets)	Ar-C
~100-110 (multiplet)	Ar-CH
~35-40	-CH <sub>2</sub> -

<sup>19</sup>F NMR (Fluorine-19 NMR): The <sup>19</sup>F NMR is a powerful tool for characterizing fluorinated compounds. Three distinct signals are expected for the three fluorine atoms on the aromatic ring, each showing coupling to the other fluorine atoms and to the aromatic protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
-115 to -125	Multiplet	F at C-2
-135 to -145	Multiplet	F at C-4
-150 to -160	Multiplet	F at C-5

## Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad O-H stretch from the carboxylic acid group, a strong carbonyl (C=O) stretch, and absorptions corresponding to the C-F bonds and the aromatic ring.

Frequency (cm <sup>-1</sup> )	Intensity	Functional Group
2500-3300	Broad, Strong	O-H stretch (Carboxylic acid)
1700-1730	Strong	C=O stretch (Carboxylic acid)
1500-1600	Medium	C=C stretch (Aromatic ring)
1100-1300	Strong	C-F stretch

## Mass Spectrometry (MS)

The mass spectrum, typically acquired using electron ionization (EI), would be expected to show the molecular ion peak and characteristic fragmentation patterns for a phenylacetic acid derivative.

m/z (Mass-to-Charge Ratio)	Proposed Fragment
190	[M] <sup>+</sup> (Molecular Ion)
145	[M - COOH] <sup>+</sup>
125	[M - CH <sub>2</sub> COOH] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

## NMR Spectroscopy

A sample of **2,4,5-Trifluorophenylacetic acid** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For <sup>13</sup>C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

## FT-IR Spectroscopy

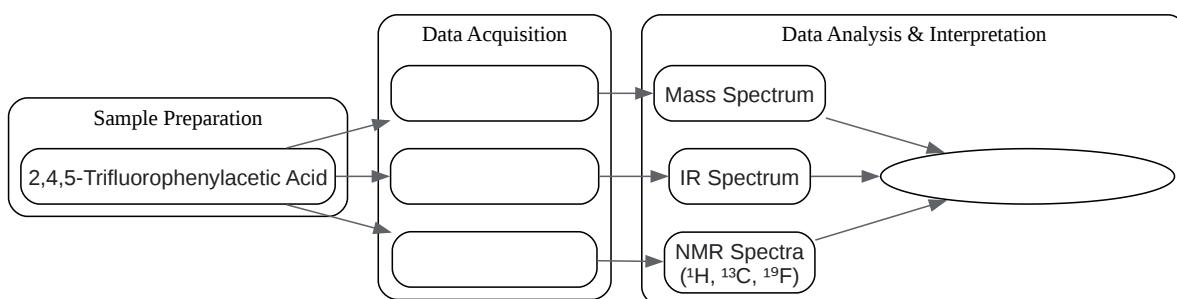
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

## Mass Spectrometry

A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or direct infusion. For GC-MS, the sample is vaporized and separated on a capillary column before entering the ion source. Electron ionization is a common method for generating the mass spectrum.

## Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4,5-Trifluorophenylacetic acid**.

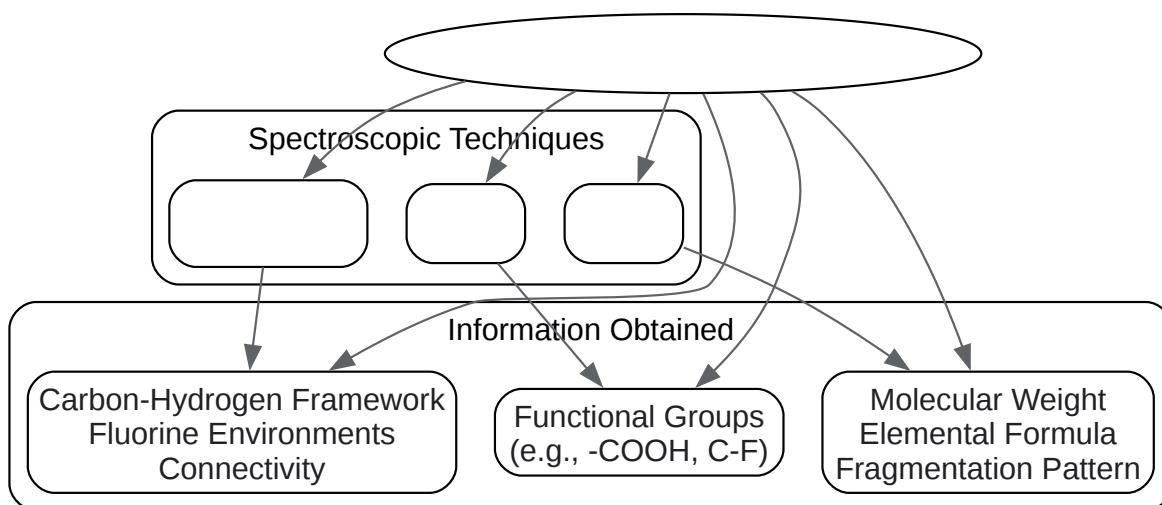


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A generalized workflow for spectroscopic analysis.

# Logical Relationship of Spectroscopic Techniques

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of **2,4,5-Trifluorophenylacetic acid**.



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Complementary information from different spectroscopic methods.

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